molecular formula C23H20F3NO7 B2943588 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 848673-22-3

3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2943588
CAS No.: 848673-22-3
M. Wt: 479.408
InChI Key: ZVMWHPOEPKFAJL-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one class, characterized by a 4-oxo-4H-chromen scaffold with a trifluoromethyl group at position 2, a 2-ethoxyphenoxy substituent at position 3, and a morpholine-4-carboxylate ester at position 5.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO7/c1-2-31-16-5-3-4-6-17(16)33-20-19(28)15-8-7-14(13-18(15)34-21(20)23(24,25)26)32-22(29)27-9-11-30-12-10-27/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMWHPOEPKFAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group is known to enhance biological activity by increasing metabolic stability and membrane permeability, thereby influencing its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C22H21F3O8C_{22}H_{21}F_3O_8, with a molecular weight of 466.4 g/mol. Its structure includes a chromenone core, which is known for diverse biological activities.

The compound's mechanism of action is hypothesized to involve interactions with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate several biochemical pathways, including enzyme inhibition and signal transduction.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, similar chromenone derivatives have shown significant cytotoxic effects against cancer cell lines like MCF-7 (breast cancer). The IC50 values for related compounds indicate promising activity levels:

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
2-Oxo-2H-chromen-7-yl 4-chlorobenzoateMCF-79.54
Coumarin-containing ketoneMCF-70.47

The presence of electron-withdrawing groups, such as trifluoromethyl, has been associated with enhanced cytotoxicity due to improved interactions with target proteins involved in cancer progression.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can have implications for conditions like Alzheimer's disease:

EnzymeInhibition TypeIC50 (μM)
AChECompetitiveTBD
BChENon-competitiveTBD

Case Studies

  • Study on Cholinesterase Inhibition : A study investigating similar chromenone derivatives found that certain substitutions significantly influenced their inhibitory potency against AChE and BChE. The presence of halogen groups increased binding affinity due to enhanced electron-withdrawing effects.
  • Antioxidant Activity : Compounds with similar structures have demonstrated free radical-scavenging activities, suggesting potential applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Target Compound: 2-ethoxyphenoxy group (electron-donating ethoxy group).
  • Analog 1 : [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS 637748-17-5)
    • Substituent: 4-chlorophenyl (electron-withdrawing Cl)
    • Molecular Weight: 453.8 g/mol .
  • Analog 2 : 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (CAS 844459-76-3)
    • Substituent: 3,4-dimethoxyphenyl (electron-donating OCH₃ groups)
    • Molecular Weight: 479.4 g/mol .
  • Analog 3 : 3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl derivatives ()
    • Substituent: 4-fluorophenyl (moderate electron-withdrawing F)
    • Example: Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (MW: 424.35 g/mol) .

Impact : Electron-donating groups (e.g., ethoxy, methoxy) may enhance resonance stabilization, while electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, affecting reactivity and binding interactions.

Substituent Variations at Position 7

  • Target Compound : Morpholine-4-carboxylate ester (polar, improves solubility).
  • Analog 4: 3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate (CAS 302952-83-6) Substituent: Benzoate ester (lipophilic aromatic group) Molecular Weight: 456.37 g/mol; LogP: 7.67 .
  • Analog 5 : 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS 307534-95-8)
    • Substituent: Thiophene-2-carboxylate (sulfur-containing heterocycle)
    • Molecular Weight: 476.42 g/mol .
  • Analog 6 : N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides
    • Substituent: Benzamide (hydrogen-bonding capability)
    • Example: 4a-k series with IC₅₀ values of 2.9–15.4 µM against cancer cell lines .

Impact: Morpholine carboxylate likely enhances aqueous solubility compared to benzoate or thiophene esters. Benzamide derivatives exhibit notable cytotoxicity, suggesting the target compound’s ester group may alter bioactivity.

Cytotoxicity and Antioxidant Effects

  • Benzamide Analogs : Demonstrated IC₅₀ values of 2.9–15.4 µM against A-549 (lung) and MCF-7 (breast) cancer cells .
  • Thiophene and Benzoate Analogs: Limited activity data, but lipophilic esters (LogP ~7.67) may favor membrane permeability .
  • Target Compound : Predicted to exhibit moderate cytotoxicity based on structural similarity, though direct data are lacking.

Molecular Docking Studies

  • Benzamides : Show strong binding to HERA and 3MNG proteins, correlating with experimental cytotoxicity .

Physicochemical Properties

Compound Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) LogP Solubility (Predicted)
Target Compound 2-ethoxyphenoxy Morpholine-4-carboxylate ~480* ~5.5* Moderate
[3-(4-Cl-phenyl)] analog 4-chlorophenyl Morpholine-4-carboxylate 453.8 4.1 Low
3,4-Dimethoxyphenyl analog 3,4-dimethoxyphenyl Morpholine-4-carboxylate 479.4 4.3 Moderate
Benzoate analog 4-methoxyphenoxy Benzoate 456.37 7.67 Low
Thiophene analog 3,4-dimethoxyphenyl Thiophene-2-carboxylate 476.42 6.2 Low

*Estimated based on structural analogs.

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